1-(4-氯苯基)-N-(4-甲基-5-氧代-2,3,4,5-四氢苯并[f][1,4]恶杂环-7-基)甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide” is a heterocyclic compound. Heterocyclic compounds like this one have a wide range of pharmacological activities . Pyrazole and its derivatives, which this compound is a part of, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, various 1-((1-(substituted)-1H-1,2,3-triazol-4-yl) methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides were prepared and screened for in vitro anti-tubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrazole ring, which is a five-membered heterocycle with three carbon atoms and two nitrogen atoms . The compound also contains a methanesulfonamide group and a chlorophenyl group.科学研究应用
合成和结构分析
合成和成环:该化合物已在合成及其产生的结构形成方面进行了研究。例如,Upadhyaya 等人(1997)研究了相关化合物的合成和晶体结构,重点介绍了 [1,4] 恶杂环的形成及其性质 (Upadhyaya 等人,1997)。
化学工艺开发:Naganathan 等人(2015)详细介绍了具有苯并恶杂环核的化合物的可扩展合成工艺开发,强调了合成中涉及的化学丰富性和不同的片段 (Naganathan 等人,2015)。
X 射线衍射和 DFT 研究:Almansour 等人(2016)对苯并咪唑连接的恶杂环杂化物进行了 X 射线衍射和 DFT 研究,深入了解了它们的分子结构和潜在应用 (Almansour 等人,2016)。
激酶抑制和酶研究中的应用
碳酸酐酶抑制:Sapegin 等人(2018)探索了伯磺酰胺在构建 [1,4] 恶杂环中的作用及其对人碳酸酐酶的强抑制作用,突出了潜在的治疗应用 (Sapegin 等人,2018)。
抗乙酰胆碱酯酶活性:Holan 等人(1997)研究了相关化合物的抗乙酰胆碱酯酶活性,这可能对阿尔茨海默病等疾病产生影响 (Holan 等人,1997)。
生物医学研究和药物开发
抗菌活性:Babu 等人(2013)合成了四氢苯并[b]噻吩衍生物并评估了它们的抗菌活性,表明这些化合物在对抗细菌和真菌感染方面具有潜在用途 (Babu 等人,2013)。
抗癌和抗菌剂:Katariya 等人(2021)研究了包含 [1,4] 恶杂环结构的新型化合物及其抗癌和抗菌特性,证明了这些化合物在癌症治疗和感染控制中的潜力 (Katariya 等人,2021)。
未来方向
属性
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-20-8-9-24-16-7-6-14(10-15(16)17(20)21)19-25(22,23)11-12-2-4-13(18)5-3-12/h2-7,10,19H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWWCZAACVRCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。